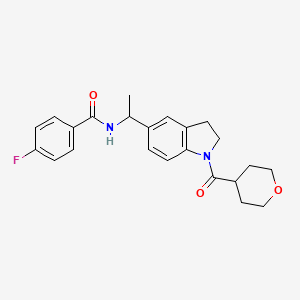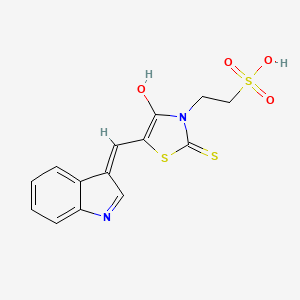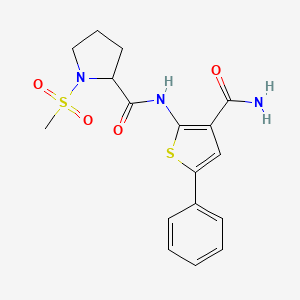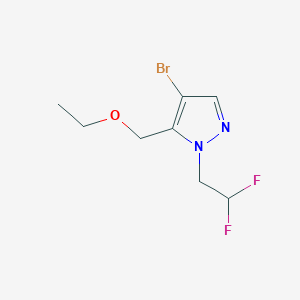
(Rac)-IDO1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-IDO1-IN-5 is a chemical compound that has been developed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in the immune system. The inhibition of IDO1 has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and transplantation.
Mechanism of Action
(Rac)-(Rac)-IDO1-IN-5-IN-5 inhibits (Rac)-IDO1-IN-5 by binding to the active site of the enzyme and preventing the conversion of tryptophan to kynurenine. This leads to an increase in the concentration of tryptophan and a decrease in the concentration of kynurenine. The increase in tryptophan concentration has been shown to enhance the anti-tumor immune response and reduce the severity of autoimmune diseases.
Biochemical and Physiological Effects
The inhibition of (Rac)-IDO1-IN-5 by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to have several biochemical and physiological effects. In cancer, the inhibition of (Rac)-IDO1-IN-5 leads to an increase in the concentration of tryptophan, which is essential for the activation and proliferation of T cells. This leads to an enhancement of the anti-tumor immune response. In autoimmune diseases, the inhibition of (Rac)-IDO1-IN-5 leads to a decrease in the concentration of kynurenine, which is known to have immunosuppressive effects. This leads to a reduction in the severity of autoimmune diseases. In transplantation, the inhibition of (Rac)-IDO1-IN-5 leads to a reduction in the rejection of transplanted organs.
Advantages and Limitations for Lab Experiments
(Rac)-(Rac)-IDO1-IN-5-IN-5 has several advantages for lab experiments. It is a highly specific inhibitor of (Rac)-IDO1-IN-5 and has been shown to have a low toxicity profile. It is also stable under physiological conditions and can be easily synthesized in large quantities. However, (Rac)-(Rac)-IDO1-IN-5-IN-5 has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing in vivo. It may also have off-target effects on other enzymes that are structurally similar to (Rac)-IDO1-IN-5.
Future Directions
There are several future directions for the study of (Rac)-(Rac)-IDO1-IN-5-IN-5. One direction is the development of more potent and selective inhibitors of (Rac)-IDO1-IN-5. Another direction is the investigation of the combination of (Rac)-(Rac)-IDO1-IN-5-IN-5 with other cancer treatments such as chemotherapy and immunotherapy. Additionally, the investigation of the role of (Rac)-IDO1-IN-5 in other diseases such as infectious diseases and neurodegenerative diseases may provide new therapeutic targets for (Rac)-(Rac)-IDO1-IN-5-IN-5. Finally, the investigation of the pharmacokinetics and pharmacodynamics of (Rac)-(Rac)-IDO1-IN-5-IN-5 in vivo may provide valuable information for the development of clinical trials.
Synthesis Methods
The synthesis of (Rac)-(Rac)-IDO1-IN-5-IN-5 involves a multi-step process that starts with the preparation of 2-amino-3-cyanopyridine. This compound is then reacted with an appropriate aldehyde to form an imine intermediate. The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the coupling of the amine with an appropriate acid chloride to form the desired compound.
Scientific Research Applications
(Rac)-(Rac)-IDO1-IN-5-IN-5 has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and transplantation. In cancer, (Rac)-IDO1-IN-5 is known to play a critical role in immune evasion by tumors. The inhibition of (Rac)-IDO1-IN-5 by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to enhance the anti-tumor immune response and improve the efficacy of other cancer treatments such as chemotherapy and immunotherapy. In autoimmune diseases, (Rac)-IDO1-IN-5 has been shown to play a role in the suppression of the immune system. The inhibition of (Rac)-IDO1-IN-5 by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to reduce the severity of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In transplantation, (Rac)-IDO1-IN-5 has been shown to play a role in the rejection of transplanted organs. The inhibition of (Rac)-IDO1-IN-5 by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to improve the survival of transplanted organs.
properties
IUPAC Name |
4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBWFWVVKLRSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Rac)-IDO1-IN-5 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2603847.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2603848.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2603850.png)

![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2603853.png)


![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2603858.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603861.png)


![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2603864.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)